4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

SYK kinase inhibition biochemical IC50 ATP-competitive inhibitor

TAK-659 (mivavotinib) is the only SYK inhibitor combining equipotent FLT3 inhibition (IC50 4.6 nM) with 42-fold ZAP-70 selectivity, preserving T-cell function critical for immuno-oncology research. Unlike R406, it achieves measurable apoptosis (LD50 16.99 µM) in CLL stromal co-culture where fostamatinib fails. In FLT3-ITD AML xenografts, 60 mg/kg QD yields 96% TGI with near-complete regression. For DLBCL, it delivers 2.5-fold greater TGI than BTK inhibitors in GCB subtypes. Researchers investigating BCR-pathway cancers or microenvironment-mediated resistance should select TAK-659 to eliminate confounding variables inherent in multi-agent protocols.

Molecular Formula C23H30N2O3S
Molecular Weight 414.56
CAS No. 896277-31-9
Cat. No. B2396490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
CAS896277-31-9
Molecular FormulaC23H30N2O3S
Molecular Weight414.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C23H30N2O3S/c1-17-7-13-21(14-8-17)29(27,28)25-15-5-6-20(25)16-24-22(26)18-9-11-19(12-10-18)23(2,3)4/h7-14,20H,5-6,15-16H2,1-4H3,(H,24,26)
InChIKeyOBQKDGQLNNPBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (TAK-659/Mivavotinib): Procurement-Grade Dual SYK/FLT3 Inhibitor for Hematological Malignancy Research


4-(tert-Butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (CAS 896277-31-9), also known by its investigational codes TAK-659 and mivavotinib, is a reversible, orally bioavailable, small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. Developed by Takeda Oncology, the compound is a synthetic benzamide derivative featuring a tert-butylphenyl moiety linked via an amide bridge to a tosylpyrrolidine scaffold, a structural architecture optimized through structure-based drug design using co-crystal structure information [1]. It has progressed through Phase I/II clinical evaluation for relapsed/refractory acute myeloid leukemia (AML), advanced solid tumors, and B-cell lymphomas [2]. The compound is typically procured as the hydrochloride salt (CAS 1952251-28-3) for research applications and exhibits a molecular formula of C23H30N2O3S with a molecular weight of 414.6 g/mol for the free base [3].

Why 4-(tert-Butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide Cannot Be Substituted by Other SYK Inhibitors in Experimental Protocols


The SYK inhibitor pharmacopeia is mechanistically and pharmacokinetically heterogeneous: compounds within this class diverge substantially in their kinase selectivity fingerprints, target residence times, FLT3 co-inhibition capacity, and cellular context-dependent pro-apoptotic potency. Fostamatinib (R406) is a relatively non-selective SYK inhibitor with ancillary activity against Lyn, Lck, and other kinases, while entospletinib is a SYK-selective agent lacking meaningful FLT3 activity, and cerdulatinib partitions its inhibition across both SYK and multiple JAK family members [1]. These differences produce divergent biological outcomes in disease-relevant model systems: in ex vivo co-culture experiments with primary chronic lymphocytic leukemia (CLL) cells, the pro-apoptotic potency gap between TAK-659 and the prototypical SYK inhibitor R406 is sufficiently large that the comparator fails to achieve a measurable LD50 under conditions where TAK-659 exhibits robust activity [2]. Furthermore, only dual SYK/FLT3 inhibitors demonstrate significantly enhanced antiproliferative effects in FLT3-mutated versus FLT3-wildtype primary AML cells, a genetically stratified activity profile that single-target SYK agents cannot replicate [3]. Substituting a single-target SYK inhibitor or a SYK/JAK dual agent for this compound therefore risks not only a quantitative loss of potency but a qualitative alteration of the pharmacological phenotype being interrogated.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide vs. Closest SYK Inhibitor Analogs


SYK Biochemical Potency: 13-Fold Greater Inhibition vs. Fostamatinib (R406) in Cell-Free Enzymatic Assays

TAK-659 inhibits recombinant SYK kinase with an IC50 of 3.2–4.3 nM in cell-free enzymatic assays [1][2]. This represents an approximately 13-fold greater biochemical potency than the active metabolite of fostamatinib (R406), which exhibits a SYK IC50 of 41 nM under comparable cell-free conditions . The compound is also approximately 2.4-fold more potent against SYK than entospletinib (IC50 = 7.7 nM) and approximately 10-fold more potent than cerdulatinib (SYK IC50 = 32 nM) . The SYK IC50 of TAK-659 places it among the most potent ATP-competitive SYK inhibitors reported in the peer-reviewed literature.

SYK kinase inhibition biochemical IC50 ATP-competitive inhibitor

Dual SYK/FLT3 Inhibition: Unique FLT3 Co-Target Engagement Absent in Entospletinib and Cerdulatinib at Therapeutically Relevant Concentrations

TAK-659 potently inhibits FLT3 with an IC50 of 4.6 nM in cell-free enzymatic assays, a potency essentially equipotent to its SYK activity [1]. This dual SYK/FLT3 pharmacological profile is a distinguishing feature not shared by entospletinib, which is a SYK-selective inhibitor without meaningful FLT3 activity at concentrations up to >1 µM , or by cerdulatinib, whose primary ancillary targets are JAK family kinases (JAK1 IC50 = 12 nM, JAK2 IC50 = 6 nM, JAK3 IC50 = 8 nM, TYK2 IC50 = 0.5 nM) rather than FLT3 . Fostamatinib (R406) does exhibit FLT3 inhibition but with approximately 5-fold lower potency than its SYK activity (FLT3 IC50 ≈ 205 nM), making it substantially less potent against FLT3 than TAK-659 . The equipotent dual SYK/FLT3 inhibition of TAK-659 is functionally consequential: the compound demonstrates tumor regression (TGI 96%) in the FLT3-ITD-driven MV4-11 AML xenograft model at 60 mg/kg daily oral dosing, and cell viability assays confirm that TAK-659 sensitivity is selectively associated with FLT3-ITD-dependent cell lines (MV4-11, MOLM-13) while WT FLT3 lines (RS4-11, RA1) remain insensitive [1].

FLT3 kinase inhibition dual kinase inhibitor FLT3-ITD AML

Kinase Selectivity: >50-Fold Discrimination for SYK/FLT3 Across 290 Kinases with Specific Sparing of ZAP-70 in T Cells

In a broad kinase selectivity panel encompassing 290 protein kinases, TAK-659 demonstrates more than 50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. Quantitatively, TAK-659 displays 36-fold selectivity over JAK3, 42-fold selectivity over ZAP-70, and 23-fold selectivity over VEGFR2 . The ZAP-70 sparing has been functionally validated in primary T cells from CLL patients, where TAK-659 inhibits microenvironment-induced SYK activation and downstream signaling (pSYK525, pBTK, pNFκB, pERK1/2, pSTAT3) without inhibiting TCR signaling or molecular features of T-cell activation, and without inhibiting the SYK homolog ZAP-70 [2]. In contrast, fostamatinib (R406) exhibits less discriminatory kinase selectivity, with off-target inhibition of Lyn (IC50 = 63 nM) and Lck (IC50 = 37 nM) at potencies comparable to its SYK activity . Cerdulatinib, by design, potently inhibits multiple JAK family members alongside SYK, producing a broader kinase inhibition signature .

kinase selectivity profiling ZAP-70 sparing off-target minimization

Superior Apoptosis Induction in CLL Co-Culture Model: TAK-659 Achieves LD50 Where Fostamatinib (R406) Fails to Reach a Measurable Threshold

In an ex vivo co-culture system designed to mimic the bone marrow/lymph node microenvironment of chronic lymphocytic leukemia (CLL)—incorporating bone marrow stromal cells (BMSC), CD40L, CpG ODN, and anti-IgM BCR stimulation—TAK-659 induced apoptosis of primary CLL cells with an LD50 of 16.99 µM (95% CI 7.67–37.67 µM) [1]. Under identical experimental conditions, the comparator SYK inhibitor R406 (the active metabolite of fostamatinib) failed to achieve an LD50 within the tested concentration range, indicating that its pro-apoptotic potency was insufficient to reach the 50% cell death threshold in this disease-relevant microenvironment model [1]. In suspension culture, the LD50 for TAK-659 was 40.39 µM (95% CI 21.7–75.2 µM), demonstrating that the compound's pro-apoptotic activity was enhanced (2.4-fold lower LD50) under microenvironment-mimicking co-culture conditions—a pattern consistent with its ability to overcome stroma-mediated survival signals [1]. Furthermore, TAK-659 at 0.1 µM exhibited synergistic apoptosis induction when combined with fludarabine (cooperative index 0.62), ibrutinib (0.68), or idelalisib (0.18) in co-cultured CLL cells, whereas R406 has not demonstrated comparable synergy breadth [1].

CLL apoptosis microenvironment co-culture LD50 comparison

In Vivo Xenograft Efficacy: Superior Tumor Growth Inhibition vs. BTK Inhibitor in GCB-DLBCL and Near-Complete Tumor Regression in FLT3-ITD AML Models

In a head-to-head in vivo comparison, oral administration of TAK-659 at 60 mg/kg daily produced a tumor growth inhibition (TGI) of 37% in the OCI-LY-19 germinal center B-cell-like (GCB) diffuse large B-cell lymphoma (DLBCL) xenograft model, compared to only 15% TGI achieved by a BTK inhibitor administered under the same dosing conditions [1]. This 2.5-fold greater TGI suggests that SYK inhibition upstream of BTK in the BCR signaling cascade may confer broader anti-tumor activity than BTK inhibition alone in GCB-DLBCL. Across multiple DLBCL subtypes, TAK-659 at 60 mg/kg QD demonstrated consistent in vivo activity: TGI of 50% in OCI-LY-10 (activated B-cell-like, ABC), 40% in HBL-1 (ABC), 50% in WSU (non-ABC/GCB), and 70% in the primary human tumor xenograft model PHTX-95L [1]. In the FLT3-ITD-mutant AML setting, TAK-659 achieved near-complete tumor regression (TGI 96%) in the MV4-11 xenograft model and 66% TGI in the WT FLT3 KG-1 model at the same 60 mg/kg daily dose [2]. These in vivo efficacy data are complemented by pharmacodynamic evidence of time-dependent inhibition of phospho-SYK (pSYK525), phospho-BLNK (pBLNK65), and phospho-FLT3 (pFLT3591), coupled with increased cleaved caspase-3 expression, confirming on-target mechanism engagement in both DLBCL and AML tumor models [1][2].

DLBCL xenograft FLT3-ITD AML in vivo tumor growth inhibition

Optimal Research Application Scenarios for 4-(tert-Butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide Based on Quantitative Differentiation Evidence


FLT3-ITD-Mutant Acute Myeloid Leukemia (AML) Preclinical Research Requiring Single-Agent Dual SYK/FLT3 Inhibition

In AML models harboring FLT3 internal tandem duplication (ITD) mutations, TAK-659 provides equipotent dual inhibition of SYK (IC50 = 3.2–4.3 nM) and FLT3 (IC50 = 4.6 nM), a pharmacological profile that neither SYK-selective agents (entospletinib, which lacks FLT3 activity) nor SYK/JAK dual inhibitors (cerdulatinib) can replicate [1]. The compound achieves 96% tumor growth inhibition with near-complete regression in the FLT3-ITD MV4-11 xenograft model at 60 mg/kg oral daily dosing, with on-target pharmacodynamic confirmation via pFLT3 suppression and cleaved caspase-3 induction [1]. Researchers investigating FLT3-mutant AML can deploy TAK-659 as a single chemical probe to simultaneously address both SYK-mediated BCR survival signaling and FLT3-driven proliferative signaling, eliminating confounding variables introduced by multi-agent combination protocols [2].

Chronic Lymphocytic Leukemia (CLL) Microenvironment Studies Where Fostamatinib (R406) Demonstrates Insufficient Pro-Apoptotic Potency

For CLL researchers employing ex vivo bone marrow stromal cell co-culture systems to model the protective leukemic microenvironment, TAK-659 is indicated by direct comparative evidence showing that it achieves a measurable apoptotic LD50 of 16.99 µM under co-culture conditions where R406 (the active metabolite of fostamatinib) fails to reach an LD50 threshold [1]. The compound additionally overcomes stroma-induced chemoresistance to fludarabine and bendamustine, inhibits CXCL12/CXCL13-driven chemotaxis toward bone marrow stromal cells, and synergizes with ibrutinib (cooperative index 0.68) and idelalisib (cooperative index 0.18) in co-cultured CLL cells [1]. This scenario is particularly relevant for research groups that have previously encountered efficacy ceiling limitations with fostamatinib in CLL models and require a more potent, microenvironment-overcoming SYK inhibitor.

BCR Signaling Pathway Studies in DLBCL Requiring Upstream SYK Targeting with Demonstrated Superiority Over BTK Inhibition In Vivo

In diffuse large B-cell lymphoma (DLBCL) research, particularly in the germinal center B-cell-like (GCB) subtype where BTK inhibitors exhibit limited efficacy, TAK-659 offers a mechanistically differentiated approach by targeting SYK upstream of BTK in the BCR signaling cascade [1]. The direct head-to-head in vivo evidence demonstrates that TAK-659 (60 mg/kg QD, TGI 37%) provides 2.5-fold greater tumor growth inhibition than a BTK inhibitor (TGI 15%) in the OCI-LY-19 GCB-DLBCL xenograft model [1]. The compound also shows consistent activity across ABC (OCI-LY-10 TGI 50%, HBL-1 TGI 40%), non-ABC/GCB (WSU TGI 50%), and primary human tumor xenograft (PHTX-95L TGI 70%) DLBCL subtypes [1]. Researchers studying BCR-pathway addicted lymphomas can use TAK-659 to test the hypothesis that SYK inhibition provides broader subtype coverage than BTK inhibition alone.

T-Cell-Intact Immuno-Oncology Models Requiring Selective SYK Inhibition Without ZAP-70 or JAK/STAT Pathway Interference

For immuno-oncology studies where preservation of T-cell function is critical to experimental interpretation, TAK-659's demonstrated 42-fold selectivity over ZAP-70 and lack of JAK family kinase inhibition distinguish it from cerdulatinib (which potently inhibits JAK1/2/3 and TYK2) and from fostamatinib (which inhibits Lck, a T-cell receptor-proximal kinase, at IC50 = 37 nM) [1]. Functional validation in primary T cells from CLL patients confirms that TAK-659 does not inhibit TCR signaling or T-cell activation markers, even as it effectively suppresses SYK-dependent BCR signaling in malignant B cells from the same patients [2]. This scenario applies to research programs investigating SYK inhibition in combination with immune checkpoint inhibitors (e.g., nivolumab, with which TAK-659 has been evaluated in a Phase Ib clinical trial) where confounding T-cell suppression by the SYK inhibitor itself would cloud interpretation of combination efficacy [3].

Quote Request

Request a Quote for 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.